![molecular formula C14H16F3N3O B2371704 2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1436247-99-2](/img/structure/B2371704.png)
2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide
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Description
2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide, commonly known as CTET, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CTET is a member of the acetamide family and is synthesized through a multistep process that involves several chemical reactions.
Scientific Research Applications
Photoreactions in Different Solvents
Flutamide, a compound similar to 2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide, demonstrates varied photoreactions in different solvents. When exposed to UV light in acetonitrile, flutamide undergoes nitro–nitrite rearrangement, while in 2-propanol, it experiences photoreduction and solvolysis of the trifluoromethyl group (Watanabe, Fukuyoshi, & Oda, 2015).
Chemical Synthesis and Biological Activities
Synthesis processes involving cyanothioacetamide and various acetoacetates lead to the creation of pyridines and other compounds with potential biological activities. These processes demonstrate the chemical versatility and potential for biological interaction of compounds related to 2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide (Su et al., 1988).
Comparative Metabolism in Liver Microsomes
The metabolism of chloroacetamide herbicides and their metabolites, including compounds structurally related to 2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide, differs significantly between human and rat liver microsomes. This highlights the importance of interspecies differences in drug metabolism and toxicity studies (Coleman et al., 2000).
Scaleable Synthesis for Thrombin Inhibition
Development of scalable synthesis methods for compounds like 2-{3-[(2,2-difluoro-2-(2-pyridyl)ethyl)amino]-6-chloro-2-oxohydropyrazinyl}-N-[(3-fluoro(2-pyridyl))methyl]acetamide, which is structurally related to the subject compound, demonstrates potential applications in medical contexts, particularly as thrombin inhibitors (Ashwood et al., 2004).
Methyl Cyanide Metabolism in Bacteria
Research on the metabolism of methyl cyanide (acetonitrile) in bacteria, breaking down into various biological compounds, provides insights into the metabolic pathways of related compounds like 2-(N-Cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide in biological systems (Firmin & Gray, 1976).
properties
IUPAC Name |
2-(N-cyano-3-ethylanilino)-N-methyl-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O/c1-3-11-5-4-6-12(7-11)20(10-18)8-13(21)19(2)9-14(15,16)17/h4-7H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWVAYDISWXFLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC(=O)N(C)CC(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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